molecular formula C14H7Cl2F3N2 B14034807 2-(2,3-Dichlorophenyl)-6-(trifluoromethyl)pyridine-3-acetonitrile

2-(2,3-Dichlorophenyl)-6-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B14034807
M. Wt: 331.1 g/mol
InChI Key: MBSQYXANJAPXTN-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-6-(trifluoromethyl)pyridine-3-acetonitrile is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-6-(trifluoromethyl)pyridine-3-acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2,3-dichlorobenzene and 6-(trifluoromethyl)pyridine.

    Nitrile Formation:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production.

    Purification Steps: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-6-(trifluoromethyl)pyridine-3-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-6-(trifluoromethyl)pyridine-3-acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-6-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dichlorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide
  • 2-(2,3-Dichlorophenyl)-6-(trifluoromethyl)pyridine-3-methanol

Uniqueness

2-(2,3-Dichlorophenyl)-6-(trifluoromethyl)pyridine-3-acetonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H7Cl2F3N2

Molecular Weight

331.1 g/mol

IUPAC Name

2-[2-(2,3-dichlorophenyl)-6-(trifluoromethyl)pyridin-3-yl]acetonitrile

InChI

InChI=1S/C14H7Cl2F3N2/c15-10-3-1-2-9(12(10)16)13-8(6-7-20)4-5-11(21-13)14(17,18)19/h1-5H,6H2

InChI Key

MBSQYXANJAPXTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=N2)C(F)(F)F)CC#N

Origin of Product

United States

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